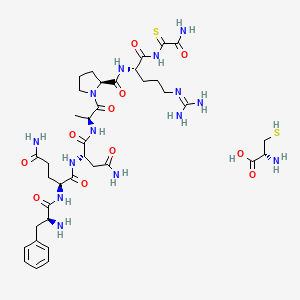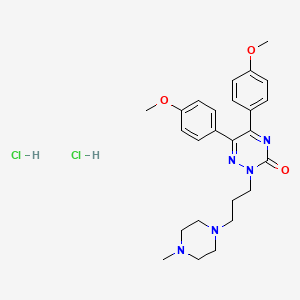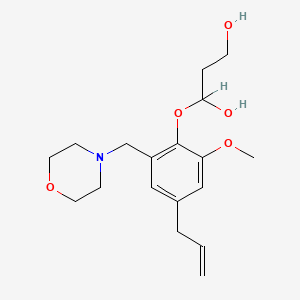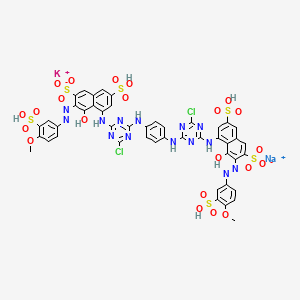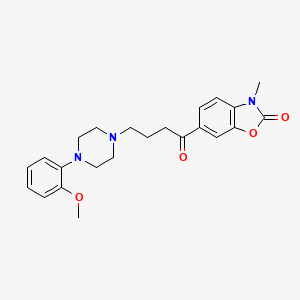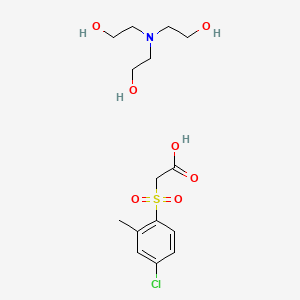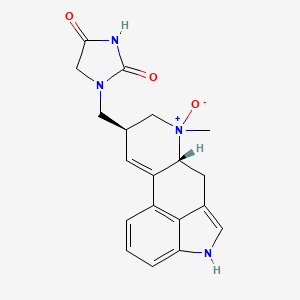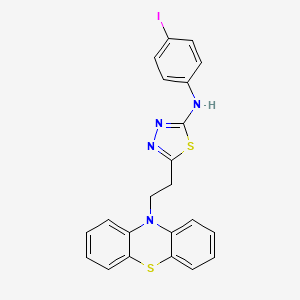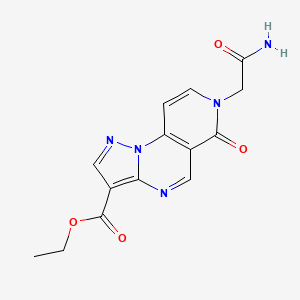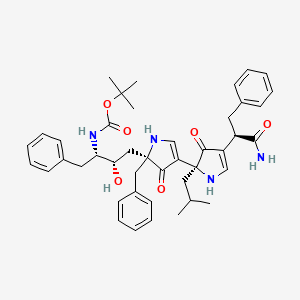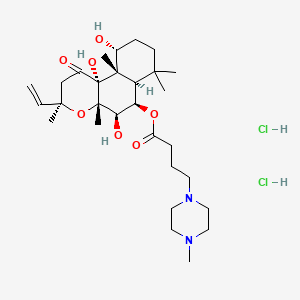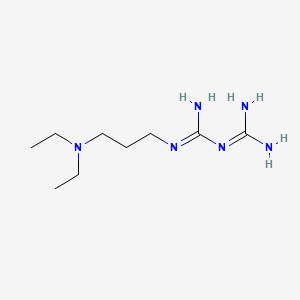
1-(3-(Diethylamino)propyl)biguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Diethylamino)propyl)biguanide is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biguanide moiety linked to a diethylamino propyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)biguanide typically involves the reaction of diethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous stirring to maintain uniform reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Diethylamino)propyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; conducted in the presence of a base or catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
1-(3-(Diethylamino)propyl)biguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration.
Pathways Involved: The inhibition of complex I results in energy stress and activation of compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK).
Comparaison Avec Des Composés Similaires
1-(3-(Diethylamino)propyl)biguanide can be compared with other biguanides, such as:
Metformin: Widely used as an anti-hyperglycemic agent.
Phenformin: Known for its potent anti-diabetic effects but with higher toxicity.
Proguanil: Used as an antimalarial drug.
Uniqueness: this compound is unique due to its specific structural features that allow it to interact with mitochondrial complex I and other molecular targets, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
45160-29-0 |
|---|---|
Formule moléculaire |
C9H22N6 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine |
InChI |
InChI=1S/C9H22N6/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11/h3-7H2,1-2H3,(H6,10,11,12,13,14) |
Clé InChI |
SARCHYUZLAKKFI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


